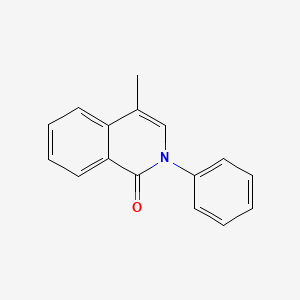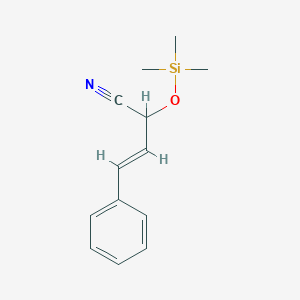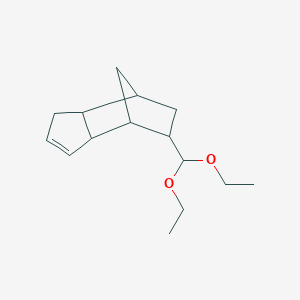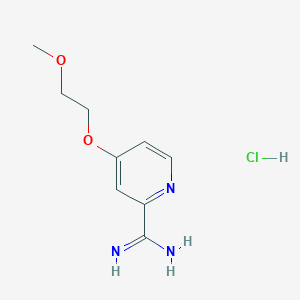
Ethyl 4-(2,2,2-trifluoro-1-hydroxyethyl)-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2,2,2-trifluoro-1-hydroxyethyl)-1H-pyrrole-2-carboxylate is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a hydroxyethyl group, and a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,2,2-trifluoro-1-hydroxyethyl)-1H-pyrrole-2-carboxylate typically involves the reaction of ethyl 4-bromo-1H-pyrrole-2-carboxylate with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(2,2,2-trifluoro-1-hydroxyethyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of ethyl 4-(2,2,2-trifluoro-1-oxoethyl)-1H-pyrrole-2-carboxylate.
Reduction: Regeneration of the original hydroxyethyl compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 4-(2,2,2-trifluoro-1-hydroxyethyl)-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mécanisme D'action
The mechanism of action of Ethyl 4-(2,2,2-trifluoro-1-hydroxyethyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes or receptors, potentially inhibiting their activity or altering their function. The hydroxyethyl group can form hydrogen bonds with target molecules, further stabilizing the interaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-(2,2,2-trifluoro-1-oxoethyl)-1H-pyrrole-2-carboxylate: Similar structure but with a carbonyl group instead of a hydroxyethyl group.
Ethyl 4-(2,2,2-trifluoro-1-aminoethyl)-1H-pyrrole-2-carboxylate: Contains an amino group instead of a hydroxyethyl group.
Uniqueness
Ethyl 4-(2,2,2-trifluoro-1-hydroxyethyl)-1H-pyrrole-2-carboxylate is unique due to the presence of both a trifluoromethyl group and a hydroxyethyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and the ability to form hydrogen bonds, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H10F3NO3 |
|---|---|
Poids moléculaire |
237.18 g/mol |
Nom IUPAC |
ethyl 4-(2,2,2-trifluoro-1-hydroxyethyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C9H10F3NO3/c1-2-16-8(15)6-3-5(4-13-6)7(14)9(10,11)12/h3-4,7,13-14H,2H2,1H3 |
Clé InChI |
QLFZNDIRAWEJTE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=CN1)C(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Phenyl-5-[(trimethylsilyl)oxy]-1,2-oxazole](/img/structure/B11874479.png)





![7-Ethylfuro[2,3-b]quinoline-3,4(2H,9H)-dione](/img/structure/B11874519.png)

